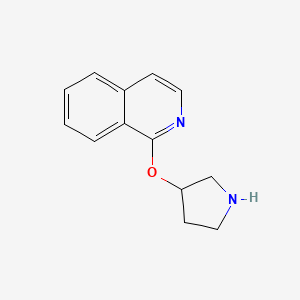
1-(3-pyrrolidinyloxy)Isoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- Structure : It belongs to the class of organic compounds known as isoquinolines and derivatives. These compounds consist of a benzene ring fused to a pyridine ring, forming benzo[c]pyridine .
Synthesis Analysis
Pyrrolo[2,1-a]isoquinolines, including derivatives like 1-(3-pyrrolidinyloxy)Isoquinoline, occur frequently in bioactive natural products and pharmaceutically important molecules. Various methodologies for constructing pyrrolo[2,1-a]isoquinolines have been reported, making their synthesis an easy and useful approach for producing artificial molecules with potential applications .
Molecular Structure Analysis
The molecular structure of 1-(3-pyrrolidinyloxy)Isoquinoline consists of a fused benzene and pyridine ring system. The compound’s chemical properties and reactivity are influenced by this arrangement .
Physical And Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Novel Synthesis Approaches
Researchers have developed innovative synthesis methods for pyrrolo[2,1-a]isoquinolines, a class closely related to 1-(3-pyrrolidinyloxy)Isoquinoline. For instance, a molecular iodine-catalyzed 1,3-dipolar cycloaddition/oxidation/aromatization cascade process has been reported, leveraging hydrogen peroxide as the terminal oxidant. This method facilitates the construction of pyrrolo[2,1-a]isoquinolines from simple dipolarophiles and tetrahydroisoquinolines without the need for a metal catalyst, achieving moderate to excellent yields (Huang et al., 2014).
Advanced Drug Design
3-(2-Pyridinyl)isoquinoline derivatives, which share a structural framework with 1-(3-pyrrolidinyloxy)Isoquinoline, have been explored as potential antagonists for the human adenosine A3 receptor. Through substitution at the 1-position, these compounds show promise in modulating receptor activity, highlighting the versatility of the isoquinoline scaffold in medicinal chemistry applications (van Muijlwijk-Koezen et al., 1998).
Green Chemistry Innovations
A KI/TBHP-catalyzed 1,3-dipolar cycloaddition/oxidation/aromatization cascade reaction has been introduced as a general, efficient, and environmentally friendly method to access biologically important pyrrolo[2,1-a]isoquinolines. This green chemistry approach utilizes nontoxic potassium iodide as a catalyst, with IOH generated in situ from the oxidation of KI and TBHP, offering a sustainable alternative for synthesizing complex heterocycles (Huang et al., 2014).
Photoredox Catalysis
The use of Rose Bengal in a visible light photoredox catalyzed oxidation/[3 + 2] cycloaddition/oxidative aromatization cascade has been demonstrated to synthesize pyrroloisoquinolines under mild, metal-free conditions. This method highlights the potential of photoredox catalysis in facilitating the construction of complex molecules efficiently and sustainably (Vila et al., 2014).
Drug Discovery and Medicinal Chemistry
The pyrrolo[2,1-a]isoquinoline scaffold has been identified as a promising structure in drug discovery, especially for its antiretroviral and antitumor activities. Synthetic approaches to access libraries of these compounds have been explored, along with their bioactivity, mechanism of action, and structure-activity relationships, underscoring the potential of this scaffold in the development of new antitumor drugs (Matveeva et al., 2019).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-pyrrolidin-3-yloxyisoquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-2-4-12-10(3-1)5-8-15-13(12)16-11-6-7-14-9-11/h1-5,8,11,14H,6-7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODUMBYSMQNLGBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC2=NC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-[Benzyl(ethyl)amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2779861.png)
![4-butoxy-N-[4-[4-[(4-butoxybenzoyl)amino]-3-methylphenyl]-2-methylphenyl]benzamide](/img/structure/B2779863.png)
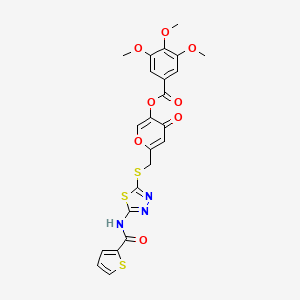

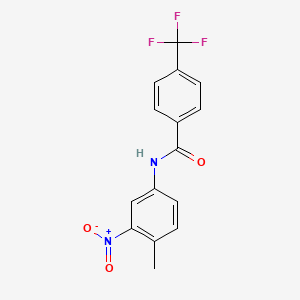
![(1-Methylpyrazol-4-yl)-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone](/img/structure/B2779868.png)
![Hexahydro-2h-isothiazolo[2,3-a]pyridine 1,1-dioxide](/img/structure/B2779869.png)
![N-[2-(2,5-dimethylphenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B2779872.png)

![N~3~-(2,5-dimethoxybenzyl)-4-hydroxy-2-oxo-1,2-dihydro[1,8]naphthyridine-3-carboxamide](/img/structure/B2779875.png)
![3-[(4-Chlorophenoxy)methyl]thiophene-2-carbothioamide](/img/structure/B2779877.png)
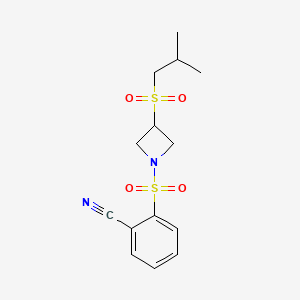
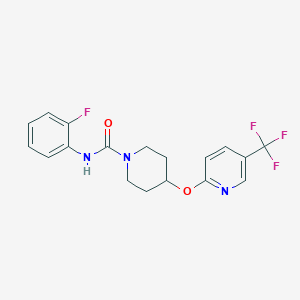
![3-methyl-7-(3-methylbutyl)-8-{[(naphthalen-1-yl)methyl]sulfanyl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2779882.png)